Cas no 79561-25-4 (Boc-P-Fluoro-Dl-Phe-Oh)

Boc-P-Fluoro-Dl-Phe-OH is a protected amino acid derivative featuring a para-fluoro substitution on the phenylalanine side chain. The tert-butoxycarbonyl (Boc) group provides stability under acidic conditions, making it suitable for peptide synthesis where selective deprotection is required. The fluorine substituent enhances the compound's utility in medicinal chemistry and biochemical research, particularly in studies involving fluorinated analogs for structure-activity relationships or metabolic stability. Its racemic (Dl) form allows for versatility in chiral resolution or non-stereospecific applications. The carboxylate (OH) terminus ensures compatibility with standard coupling reagents, facilitating incorporation into peptide sequences. This compound is commonly employed in pharmaceutical and agrochemical research.
Boc-P-Fluoro-Dl-Phe-Oh structure
Boc-P-Fluoro-Dl-Phe-Oh structure
Product Name:Boc-P-Fluoro-Dl-Phe-Oh
CAS No:79561-25-4
MF:C14H18FNO4
MW:283.295427799225
CID:562443
PubChem ID:2756794
Update Time:2025-05-24

Boc-P-Fluoro-Dl-Phe-Oh Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
    • Boc-4-fluoro-DL-phenylalanine
    • Boc-DL-4-Fluorophenylalanine
    • Boc-DL-Phe(4-F)-OH
    • BOC-P-FLUORO-DL-PHE-OH
    • Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
    • N-(tert-butoxycarbonyl)-4-fluorophenylalanine
    • EN300-1071122
    • RCXSXRAUMLKRRL-UHFFFAOYSA-N
    • 129101-25-3
    • 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
    • N-Boc-4-fluoro-DL-phenylalanine
    • MFCD00237573
    • AB03053
    • boc-4-fluoro-phe-oh
    • boc-l-4-fluorophe
    • AKOS005350279
    • AB03048
    • MFCD00079672
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
    • FT-0629983
    • DTXSID20373541
    • F1905-7598
    • DL-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
    • BOC-D-4-Fluorophe
    • 79561-25-4
    • 2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
    • 2-tert-Butoxycarbonylamino-3-(4-fluorophenyl)propionic acid
    • SY035264
    • N-Boc-4-fluoro-L-phenylalanine
    • N-Tetradecanoyl-Alaninemonosodiumsalt
    • FT-0629982
    • FT-0652411
    • N-tert-butoxycarbonyl-beta-(4-fluorophenyl)-D,L-alanine
    • N10784
    • PD196817
    • SCHEMBL479234
    • N-Boc-4-fluoro-D-phenylalanine
    • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-FLUOROPHENYL)PROPANOICACID
    • (R)-N-BOC-4-Fluorophenylalanine; BOC-4-fluoro-D-phenylalanine; BOC-p-fluoro-D-Phe-OH; BOC-D-Phe(4-F)-OH; tert-Butoxycarbonyl-D-4-fluorophenylalanine
    • Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
    • (2S)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
    • LS-14311
    • SY035265
    • DB-337429
    • BOC-l-4-Fluorophenylalanine; BOC-p-fluoro-Phe-OH; BOC-Phe(4-F)-OH; tert-Butoxycarbonyl-L-4-fluorophenylalanine
    • Boc-P-Fluoro-Dl-Phe-Oh
    • Inchi: 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: RCXSXRAUMLKRRL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 283.12198622g/mol
  • Monoisotopic Mass: 283.12198622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.216
  • Boiling Point: 431.2°C at 760 mmHg
  • Flash Point: 214.6°C
  • Refractive Index: 1.517
  • PSA: 75.63000
  • LogP: 2.73700

Boc-P-Fluoro-Dl-Phe-Oh Security Information

  • Storage Condition:Store in cold storage.

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Additional information on Boc-P-Fluoro-Dl-Phe-Oh

Professional Introduction to Boc-P-Fluoro-Dl-Phe-OH (CAS No. 79561-25-4)

Boc-P-Fluoro-Dl-Phe-OH, a compound with the chemical registration number CAS No. 79561-25-4, is a significant intermediate in the field of pharmaceutical chemistry and peptidomimetics. This compound belongs to the class of protected amino acids, specifically featuring a Boc (tert-butoxycarbonyl) group at the N-terminal and an o-fluorophenyl moiety at the phenyl ring of phenylalanine. The Dl-Phe designation indicates a racemic mixture of L- and D-forms of phenylalanine, providing versatility in synthetic applications.

The Boc protection on the amino group ensures stability during synthetic processes, allowing for selective modifications at other positions without degradation. This characteristic makes Boc-P-Fluoro-Dl-Phe-OH particularly valuable in the synthesis of complex peptides and peptidomimetics, where precise control over reactivity is crucial. The o-fluorophenyl group introduces unique electronic and steric properties, influencing both the conformational behavior and biological activity of the resulting molecules.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic residues in drug design. The fluoro substituent in Boc-P-Fluoro-Dl-Phe-OH can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. For instance, fluorine atoms are known to increase lipophilicity and reduce rotation around the C-F bond, leading to more rigid molecular structures that may improve enzyme or receptor interactions.

In clinical research, peptidomimetics derived from protected amino acids like Boc-P-Fluoro-Dl-Phe-OH have shown promise in treating various diseases, including cancer and neurodegenerative disorders. The racemic mixture (Dl-Phe) allows for exploration of both enantiomers' biological effects, which can be critical for optimizing therapeutic outcomes. Studies have demonstrated that fluorinated peptidomimetics can exhibit enhanced binding to proteases or kinases, making them effective candidates for targeted therapy.

The synthesis of Boc-P-Fluoro-Dl-Phe-OH involves multi-step organic transformations, starting from commercially available precursors such as protected phenylalanine derivatives. The introduction of the o-fluorophenyl group typically requires halogenation followed by nucleophilic aromatic substitution or cross-coupling reactions. Advanced techniques like palladium-catalyzed coupling reactions have improved yields and purity, enabling large-scale production for research and industrial applications.

One notable application of Boc-P-Fluoro-Dl-Phe-OH is in the development of protease inhibitors. Proteases play critical roles in various biological pathways, and their inhibition is a key strategy in drug discovery. The fluorine atom enhances the inhibitor's binding affinity by participating in dipole-dipole interactions or by influencing hydrogen bonding networks with the target enzyme's active site. This has led to several fluorinated peptidomimetics entering clinical trials for conditions such as HIV infection and cancer.

Another area where Boc-P-Fluoro-Dl-Phe-OH contributes significantly is in peptidomimetic-based vaccines. Fluorinated residues can stabilize vaccine peptides against enzymatic degradation, prolonging their immune-stimulatory activity. Furthermore, the Boc protection allows for easy removal under mild acidic conditions, facilitating downstream conjugation with adjuvants or carrier proteins. Such modifications enhance vaccine efficacy by improving antigen presentation and persistence.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies. Recent studies have explored catalytic fluorination strategies that integrate fluorine atoms directly into peptide chains during synthesis, reducing purification steps and improving overall efficiency. These advancements align with green chemistry principles by minimizing waste and energy consumption while maintaining high yields.

Future research directions may focus on developing novel derivatives of Boc-P-Fluoro-Dl-Phe-OH with tailored properties for specific therapeutic applications. For example, introducing additional functional groups such as thiols or amines could expand its utility in bioconjugation chemistry. Additionally, computational modeling combined with experimental validation will help predict structural modifications that optimize biological activity while preserving synthetic feasibility.

In summary,Boc-P-Fluoro-Dl-Phe-OH (CAS No. 79561-25-4) represents a versatile building block for pharmaceutical innovation. Its combination of protective groups and fluorinated moieties offers unique advantages in peptide synthesis and drug design. As research continues to uncover new applications for fluorinated peptidomimetics,this compound is poised to play an increasingly important role in developing next-generation therapeutics across multiple therapeutic areas.

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